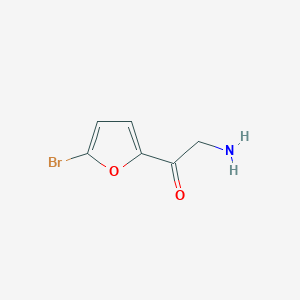

2-Amino-1-(5-bromofuran-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2 |

|---|---|

Molecular Weight |

204.02 g/mol |

IUPAC Name |

2-amino-1-(5-bromofuran-2-yl)ethanone |

InChI |

InChI=1S/C6H6BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3,8H2 |

InChI Key |

DNIGAQSBNDEOIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 1 5 Bromofuran 2 Yl Ethan 1 One and Its Precursors

Strategies for 1-(5-Bromofuran-2-yl)ethan-1-one Synthesis

The primary precursor for the target compound is 1-(5-bromofuran-2-yl)ethan-1-one. Its synthesis is most commonly achieved through the selective bromination of the commercially available starting material, 2-acetylfuran (B1664036).

Bromination of 2-Acetylfuran Methodologies

The synthesis of 1-(5-bromofuran-2-yl)ethan-1-one is accomplished via electrophilic aromatic substitution on the furan (B31954) ring of 2-acetylfuran. The acetyl group at the C2 position directs the incoming electrophile (bromine) to the C5 position. Several brominating agents and solvent systems have been employed for this transformation.

Common methodologies include:

N-Bromosuccinimide (NBS): The reaction of 2-acetylfuran with NBS is a widely used method. iaea.org This reagent is often preferred due to its solid nature, making it easier to handle than liquid bromine, and for its ability to provide a low concentration of Br₂, minimizing side reactions. The reaction is typically carried out in solvents like carbon tetrachloride (CCl₄) or a mixture of acetic anhydride (B1165640) and acetic acid. iaea.org

Elemental Bromine (Br₂): Direct bromination using liquid bromine is also effective. The reaction can be performed in various solvents, including dioxane, which can form a complex with bromine (dioxane dibromide), moderating its reactivity. nih.govbeilstein-journals.org Other solvents such as dimethylformamide (DMF) have also been utilized. researchgate.net

Dioxane Dibromide: This solid, orange complex of dioxane and bromine serves as a convenient and safer alternative to liquid bromine. nih.gov It can be prepared beforehand or generated in situ and often provides cleaner reactions with high regioselectivity. beilstein-journals.org

Optimization of Reaction Conditions for Bromination

The efficiency and selectivity of the bromination of 2-acetylfuran are highly dependent on the reaction conditions. Optimization involves careful selection of the brominating agent, solvent, temperature, and reaction time to maximize the yield of the desired 5-bromo isomer and minimize the formation of byproducts, such as dibrominated or α-brominated compounds.

Key optimization parameters include:

Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent. Aprotic solvents like CCl₄, THF, and dioxane are common. iaea.orgresearchgate.net The use of acetic acid can facilitate the reaction by protonating the acetyl group, further activating the furan ring towards electrophilic attack.

Temperature Control: Bromination reactions are typically exothermic. Maintaining a low temperature (e.g., 0-20 °C) is often crucial to control the reaction rate and prevent over-bromination or degradation of the furan ring. researchgate.net

Stoichiometry: Using a stoichiometric amount (1 equivalent) of the brominating agent is critical to favor mono-bromination at the C5 position.

Table 1: Comparison of Bromination Methodologies for Furan Derivatives

| Brominating Agent | Solvent | Temperature | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ / Ac₂O, AcOH | Reflux / RT | Solid reagent, good for selective bromination. iaea.org |

| Bromine (Br₂) | DMF | 20 °C | Direct, effective method; requires careful handling. researchgate.net |

| Dioxane Dibromide | Solvent-free or Dioxane | Room Temperature | Solid reagent, offers controlled bromination. nih.gov |

| DBDMH | THF | -78 to 0 °C | Used in a one-pot protocol for related furans. researchgate.net |

This table is generated based on data from various sources for illustrative purposes and may not represent a direct comparative study.

Alternative Routes to Brominated Furan Ketone Precursors

While the bromination of 2-acetylfuran is the most direct route, alternative strategies can be employed. One significant alternative is the Friedel-Crafts acylation of a pre-brominated furan ring. sigmaaldrich.comorganic-chemistry.org

In this approach, 2-bromofuran (B1272941) is used as the starting material. It undergoes acylation with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a solid acid catalyst. researchgate.net The acylation of 2-bromofuran typically directs the incoming acetyl group to the C5 position, yielding the same 1-(5-bromofuran-2-yl)ethan-1-one precursor. researchgate.net This method is particularly useful if 2-bromofuran is more readily available or cost-effective than 2-acetylfuran.

Synthesis of the 2-Amino Functionality

α-Bromination: The precursor ketone is first brominated at the α-carbon (the methyl group) to yield 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one. This is a standard reaction for ketones and can be achieved using reagents like Br₂ in acetic acid or NBS.

Amination: The resulting α-bromoketone is a reactive electrophile, ready for the introduction of the amino group.

Amination Strategies for Ketone Derivatives

Several strategies exist for the conversion of α-haloketones to α-amino ketones.

Synthesis via Azide (B81097) Intermediate: This is one of the most reliable and common methods. The α-bromoketone, 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one, is treated with sodium azide (NaN₃) in a suitable solvent like acetone (B3395972) or ethanol. This proceeds via an Sₙ2 reaction to form an intermediate α-azido ketone, 2-azido-1-(5-bromofuran-2-yl)ethan-1-one. The subsequent reduction of the azide group yields the primary amine. Various reducing agents can be used for this step, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) or triphenylphosphine (B44618) (PPh₃) followed by hydrolysis (Staudinger reaction).

Delépine Reaction: This method involves the reaction of the α-bromoketone with hexamethylenetetramine (hexamine). alfa-chemistry.comwikipedia.orgresearchgate.net This forms a quaternary ammonium (B1175870) salt, which upon acidic hydrolysis (typically with ethanolic HCl), yields the primary amine, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one. organic-chemistry.orgscribd.com The Delépine reaction is advantageous as it selectively produces primary amines with minimal side reactions. researchgate.net

Reduction of Nitro-Containing Precursors

An alternative, though less commonly documented, pathway involves the reduction of an α-nitro ketone precursor, 1-(5-bromofuran-2-yl)-2-nitroethan-1-one. This route would first require the synthesis of the α-nitro ketone, for example, through the reaction of the α-bromoketone with a nitrite (B80452) salt (e.g., sodium nitrite).

Once the α-nitro ketone is formed, the nitro group can be reduced to a primary amine. This reduction must be performed chemoselectively to avoid affecting the ketone carbonyl group or the furan ring. Standard conditions for nitro group reduction, such as catalytic hydrogenation over platinum or palladium, or chemical reduction using metals in acid (e.g., Fe/HCl, Sn/HCl), are often employed. However, these harsh conditions can sometimes lead to the reduction of the ketone as well. Finding mild and selective conditions is a key challenge in this approach.

Table 2: Summary of Amination Strategies

| Method | Intermediate | Key Reagents | Advantages |

|---|

This table provides a general overview of common synthetic strategies.

Catalytic Amination Protocols

The introduction of the amino group at the α-position to the carbonyl is a critical step in the synthesis of the target compound. Modern catalytic methods offer significant advantages over classical approaches (e.g., Gabriel or azide synthesis) by providing milder conditions, higher efficiency, and better functional group tolerance. The primary precursor for this transformation is 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one, an α-haloketone.

Catalytic amination of α-haloketones can be achieved using various transition-metal catalysts. Copper and palladium-based systems are particularly prevalent for forming C-N bonds.

Copper-Catalyzed Amination: Copper catalysts, often in conjunction with a suitable ligand such as a diamine or phenanthroline, can effectively mediate the reaction between an α-haloketone and an amine source. Ammonia (B1221849) itself can be a challenging nucleophile due to its volatility and coordination properties, so often a protected amine or an ammonia surrogate is used, followed by a deprotection step.

Palladium-Catalyzed Amination: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation. While typically used for aryl halides, modified conditions have extended its utility to other substrates, including α-haloketones. The choice of phosphine (B1218219) ligand is crucial for catalytic activity and substrate scope.

Below is a table summarizing potential catalytic systems for the amination of the α-bromoketone precursor.

| Catalyst System | Amine Source | Ligand (if applicable) | Typical Conditions | Key Features |

|---|---|---|---|---|

| CuI / Ligand | Ammonia, Benzylamine, NH2Boc | L-proline, 1,10-Phenanthroline | Base (e.g., K2CO3), Solvent (e.g., DMSO, Dioxane), 80-120 °C | Cost-effective metal, broad ligand selection. |

| Pd2(dba)3 / Ligand | LiN(SiMe3)2, Benzophenone imine | Buchwald-type phosphine ligands (e.g., XPhos, RuPhos) | Base (e.g., NaOtBu), Solvent (e.g., Toluene), 80-110 °C | High efficiency and functional group tolerance. |

| NaN3 then Reduction | Sodium azide (NaN3) | N/A | 1. NaN3 in Acetone/H2O; 2. PPh3 or H2/Pd-C | Reliable, avoids direct use of ammonia. |

Convergent and Linear Synthetic Pathways to this compound

Linear Synthesis: A linear sequence involves the stepwise modification of a single starting material. A plausible linear synthesis would commence with a readily available furan derivative, such as 2-acetylfuran.

Step 1: Ring Bromination: Electrophilic bromination of 2-acetylfuran would selectively install the bromine atom at the C5 position, yielding 1-(5-bromofuran-2-yl)ethan-1-one.

Step 2: α-Bromination: The resulting ketone would then undergo α-bromination, typically using a reagent like N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent, to produce 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one.

Step 3: Amination: The final step would be the nucleophilic substitution of the α-bromide with an amino group, as detailed in the catalytic amination section.

This pathway is straightforward but can suffer from cumulative yield loss over multiple steps.

Fragment A Synthesis: Preparation of a 5-bromofuran-2-yl organometallic reagent (e.g., a Grignard or organolithium species) from 2,5-dibromofuran.

Fragment B Synthesis: Preparation of an N-protected 2-amino-N-methoxy-N-methylacetamide (a Weinreb amide).

Coupling Step: The organometallic furan species (Fragment A) would be reacted with the Weinreb amide (Fragment B) to directly form the N-protected ketone. The Weinreb amide is particularly useful as it prevents over-addition of the organometallic reagent.

Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., Boc, Cbz) under appropriate conditions to yield the target primary amine.

This convergent approach is often more efficient for producing a library of analogs, as either fragment can be independently varied.

Enantioselective and Diastereoselective Synthetic Approaches for Analogous Compoundswikipedia.orgnih.gov

While the target compound itself is achiral, the synthetic methodologies can be extended to produce chiral analogs, which are often of significant interest in pharmaceutical research. These approaches focus on controlling the stereochemistry of a newly formed chiral center, typically adjacent to the carbonyl group or by reduction of the ketone to a chiral alcohol.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed.

For synthesizing analogs of the target compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be acylated with 5-bromofuran-2-carboxylic acid. wikipedia.org The resulting chiral imide could then undergo a diastereoselective enolate reaction. For example, alkylation of the enolate with an electrophile would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched α-substituted ketone. Alternatively, diastereoselective aldol (B89426) reactions can be employed to establish two contiguous stereocenters simultaneously. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a substoichiometric amount of a chiral catalyst.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol or Mannich reactions. rsc.org For instance, an asymmetric aldol reaction between a silyloxyfuran and an aldehyde, catalyzed by a chiral organic salt, can produce chiral butenolides with high enantioselectivity. nih.gov Similarly, organocatalytic approaches can be used for the synthesis of chiral furan derivatives. nih.gov These methods could be adapted to construct chiral side chains on the furan core.

Metal-Catalyzed Asymmetric Synthesis: Chiral transition-metal complexes are highly effective for a range of asymmetric transformations. A key strategy for accessing chiral amino alcohol analogs is the asymmetric hydrogenation or transfer hydrogenation of the ketone precursor, 1-(5-bromofuran-2-yl)ethan-1-one. nih.gov Catalysts based on ruthenium, rhodium, or iridium, coordinated to chiral ligands (e.g., BINAP, chiral diamines), can reduce the ketone to the corresponding alcohol with excellent enantioselectivity (high % ee). nih.govmdpi.comlookchem.comdiva-portal.orgnih.gov The resulting chiral alcohol is a versatile precursor to the corresponding chiral amine.

| Asymmetric Method | Catalyst/Reagent | Transformation | Typical Stereoselectivity | Reference Concept |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective Aldol Reaction | >95% d.r. | wikipedia.orgmsu.edu |

| Organocatalysis | Proline derivatives | Asymmetric Aldol/Mannich Reaction | Often >90% e.e. | rsc.org |

| Metal Catalysis | Ru-BINAP Complex | Asymmetric Hydrogenation of Ketone | >98% e.e. | nih.gov |

| Metal Catalysis | Rh-TsDPEN Complex | Asymmetric Transfer Hydrogenation | Up to 97% e.e. | diva-portal.org |

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique is particularly applicable to the chiral secondary alcohol, (±)-1-(5-bromofuran-2-yl)ethan-1-ol, which is the direct reduction product of the corresponding ketone.

Enzymatic Kinetic Resolution: Lipases are enzymes widely used for the kinetic resolution of racemic alcohols. mdpi.comjocpr.commdpi.com In the presence of an acyl donor like vinyl acetate (B1210297), a lipase (B570770) such as Candida antarctica lipase B (CALB) will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. researchgate.net This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, enantiomerically enriched alcohol. This method is highly effective, often achieving excellent enantiomeric excess (>99% ee) at approximately 50% conversion. mdpi.comresearchgate.net

Metal-Catalyzed Kinetic Resolution: Chiral transition-metal complexes can also be used for the kinetic resolution of alcohols through processes like asymmetric oxidation. A chiral ruthenium complex, for example, can selectively oxidize one enantiomer of the racemic alcohol back to the ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Methodological Advancements in the Preparation of the Core Structure

Transition-Metal Catalyzed Cyclizations: Modern furan syntheses often employ catalysts based on gold, palladium, or copper to mediate the cyclization of appropriately functionalized acyclic precursors. researchgate.netmdpi.com For example, gold-catalyzed cycloisomerization of allenones or palladium-catalyzed reactions of enyne acetates provide rapid access to polysubstituted furans under mild conditions. organic-chemistry.org

C-H Functionalization: A paradigm shift in synthetic strategy is the direct functionalization of C-H bonds. Instead of pre-functionalizing the furan ring, catalytic C-H activation allows for the direct coupling of the furan core with other molecules. nih.gov Palladium-catalyzed direct arylation, for instance, can form C-C bonds at the C2 or C5 positions of the furan ring. acs.org Cobalt-catalyzed C-H functionalization/addition/cyclization cascades have also been developed for the convergent synthesis of furans from α,β-unsaturated oximes and aldehydes. nih.gov These methods reduce the number of synthetic steps and the generation of stoichiometric waste, representing a greener approach to the furan core structure. nih.govfrontiersin.org

Flow Chemistry and Microwave-Assisted Synthesis: The use of flow reactors and microwave irradiation can significantly accelerate reaction times, improve yields, and enhance safety and scalability. organic-chemistry.orgacs.org Microwave-assisted Paal-Knorr reactions, for example, can be completed in minutes rather than hours. organic-chemistry.org These technologies are increasingly being applied to the synthesis of heterocyclic cores.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 1 5 Bromofuran 2 Yl Ethan 1 One

Reactivity of the Amino Group

The primary amino group (-NH₂) is a key center of nucleophilicity and basicity in the molecule. Its reactivity is fundamental to many of the characteristic reactions of this compound.

Condensation Reactions, including Schiff Base Formation

The primary amino group of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govanveshanaindia.com This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). anveshanaindia.com

The general mechanism involves two key stages: the formation of an unstable carbinolamine intermediate, followed by dehydration to yield the stable imine. anveshanaindia.com While aldehydes react quite readily, the formation of ketimines (from ketones) can be more challenging and may require specific conditions like an appropriate catalyst, pH control, and effective removal of water to drive the equilibrium toward the product. derpharmachemica.com The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to conjugation. anveshanaindia.com Research on other furan-containing amines has demonstrated their successful use in synthesizing Schiff base ligands for metal complexes. nih.govresearchgate.net

Table 1: Predicted Products of Schiff Base Formation

| Reactant | Product Name | Product Structure |

|---|---|---|

| Benzaldehyde | 2-(Benzylideneamino)-1-(5-bromofuran-2-yl)ethan-1-one | |

| Furan-2-carbaldehyde | 1-(5-Bromofuran-2-yl)-2-((furan-2-ylmethylene)amino)ethan-1-one | |

| Acetone (B3395972) | 1-(5-Bromofuran-2-yl)-2-(propan-2-ylideneamino)ethan-1-one |

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group allows it to react with various electrophiles in acylation and alkylation reactions.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic addition-elimination mechanism to form an N-substituted amide. For instance, treatment with acetyl chloride would yield N-(2-(5-bromofuran-2-yl)-2-oxoethyl)acetamide. This transformation is often rapid and highly exothermic.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. A more controlled and widely used method for N-alkylation is reductive amination (or reductive alkylation). youtube.com This process involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. youtube.com This method avoids the issue of over-alkylation common with alkyl halides.

Table 2: Representative Acylation and Alkylation Products

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Acetyl Chloride | Acylation | N-(2-(5-bromofuran-2-yl)-2-oxoethyl)acetamide |

| Benzyl Bromide | Alkylation | 2-(Benzylamino)-1-(5-bromofuran-2-yl)ethan-1-one (and poly-alkylated products) |

| Acetone (with NaBH₃CN) | Reductive Alkylation | 1-(5-Bromofuran-2-yl)-2-(isopropylamino)ethan-1-one |

Nucleophilic Reactivity of the Amine

The nucleophilic character of the amino group in this compound is a central feature of its chemistry. This reactivity stems from the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers.

The structure of an α-amino ketone presents a unique electronic environment. The electron-withdrawing effect of the adjacent carbonyl group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine like ethylamine. However, it would remain significantly more nucleophilic than an amide, where the lone pair is heavily delocalized by resonance with the carbonyl group.

This nucleophilicity allows the amine to participate in a variety of reactions beyond those mentioned above, including Michael additions to α,β-unsaturated carbonyl compounds and ring-opening reactions of epoxides. The direct amination of ketones is a synthetically valuable transformation, and numerous methods have been developed to achieve this, often proceeding via nucleophilic substitution of an α-bromo ketone intermediate. organic-chemistry.org

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is an electrophilic center, characterized by a polarized carbon-oxygen double bond where the carbon atom bears a partial positive charge. This makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of ketones. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.

Ketones are generally less reactive towards nucleophilic addition than aldehydes due to two main factors:

Electronic Effects: The presence of two electron-donating alkyl (or aryl) groups in ketones stabilizes the partial positive charge on the carbonyl carbon more effectively than the single group in aldehydes, making ketones less electrophilic.

Steric Hindrance: The two substituents on the ketone's carbonyl carbon create more steric bulk compared to the single substituent on an aldehyde, hindering the approach of the nucleophile. libretexts.org

Despite this, the ketone in this compound is expected to undergo addition reactions with strong nucleophiles.

Table 3: Predicted Products of Nucleophilic Addition at the Carbonyl Group

| Reagent | Product Type | Product Name |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction | 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol |

| Hydrogen Cyanide (HCN) | Cyanohydrin Formation | 2-Amino-1-(5-bromofuran-2-yl)-1-hydroxyethane-1-carbonitrile |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | 2-Amino-1-(5-bromofuran-2-yl)propan-1-ol |

Enolization and Related Chemistry

The ketone functionality in this compound possesses α-hydrogens—protons on the carbon atom adjacent to the carbonyl group. The presence of these acidic protons allows the ketone to exist in equilibrium with its tautomeric enol form (or enolate anion under basic conditions). This process, known as enolization, involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.

The formation of an enol or enolate is significant because it transforms the electrophilic α-carbon of the ketone into a nucleophilic center. acs.org These enolates can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. nih.gov However, in the case of this compound, such reactions would need to be carefully controlled. The presence of the nucleophilic amino group provides a competing reaction site, and the use of a strong base to generate the enolate could lead to self-condensation or other side reactions. Protecting the amino group prior to attempting enolate chemistry is a common strategy to achieve selective α-functionalization of α-amino ketones. acs.org

Oxidation and Reduction Pathways of the Ketone

The ketone functionality in this compound is susceptible to both oxidation and reduction, leading to a variety of molecular structures.

Reduction of the Ketone:

The reduction of the ketone group in α-amino ketones is a critical transformation, yielding valuable chiral alcohols and amines. rsc.orgresearchgate.net A range of reducing agents can be employed for this purpose, including common stoichiometric reagents like lithium aluminium hydride and sodium borohydride. wikipedia.org Catalytic asymmetric reduction methods, utilizing catalysts such as oxazaborolidines in combination with borane (B79455) or catecholborane, offer an efficient route to enantiomerically enriched products. wikipedia.org

For furan-containing substrates, the choice of reducing agent is crucial to avoid unwanted side reactions, such as the saturation of the furan (B31954) ring. nih.gov Chemoselective reducing agents, like 2-phenylbenzimidazoline generated in situ, have proven effective in reducing conjugated double bonds in the presence of sensitive furan rings. nih.gov

Interactive Data Table: Reduction Methods for Ketones

| Reducing Agent/System | Substrate Type | Key Features |

| Lithium Aluminium Hydride | General Ketones | Powerful, non-selective reducing agent. |

| Sodium Borohydride | General Ketones | Milder, more selective than LiAlH4. |

| Oxazaborolidine/Borane | Prochiral Ketones | Catalytic, provides high enantioselectivity. wikipedia.org |

| 2-Phenylbenzimidazoline | Furan-containing unsaturated nitriles | Chemoselective for conjugated double bonds, mild conditions. nih.gov |

| (S)-proline-mediated borane | Ketones | Provides moderate to good enantioselectivity. researchgate.net |

Transformations Involving the 5-Bromofuran Moiety

The 5-bromofuran ring is a versatile platform for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, significantly expanding the molecular diversity accessible from this compound.

Suzuki Cross-Coupling Reactions of Bromofurans

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.org In the context of 5-bromofuran derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position of the furan ring. researchgate.netnih.gov

The general mechanism involves the oxidative addition of the bromofuran to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgyonedalabs.com

Key Components of the Suzuki Reaction:

Palladium Catalyst: A source of Pd(0), often used with a stabilizing ligand. yonedalabs.com

Organoboron Reagent: Typically a boronic acid or a boronic ester. wikipedia.org

Base: Essential for the transmetalation step. yonedalabs.com

Solvent: A variety of organic solvents can be used, often with the addition of water. yonedalabs.com

Interactive Data Table: Catalysts and Conditions for Suzuki Cross-Coupling of Bromoarenes

| Catalyst | Ligand | Base | Solvent | Substrate Scope |

| Pd(dppf)Cl2 | dppf | K2CO3 | Dimethoxyethane | N-Boc-2-pyrrole and 2-thiopheneboronic acids with bromoindazoles. nih.gov |

| Pd(II)-complex 3 | 2-quinolinealdoxime | Cs2CO3 | Toluene | Arylboronic acids with methyl 5-bromobenzofuran-2-carboxylate. researchgate.net |

| Pd(dppf)Cl2 | dppf | Ag2CO3 | MeCN | 4-tert-butylphenylboronic acid with 5-bromo-1,2,3-triazine. uzh.ch |

Nucleophilic Aromatic Substitution on the Furan Ring

Nucleophilic aromatic substitution (SNA) on electron-rich aromatic systems like furan is generally challenging. However, the presence of the bromine atom and the electron-withdrawing ketone group can activate the furan ring towards nucleophilic attack. pharmdguru.com SNA reactions involve the replacement of a leaving group, in this case, bromide, by a nucleophile. youtube.com

The mechanism can proceed through a classical two-step addition-elimination pathway involving a Meisenheimer intermediate, or in some cases, a concerted mechanism. nih.gov For activated systems, strong nucleophiles can displace the halide. youtube.com

Palladium-Catalyzed C-N Cross-Coupling Reactions with Furan Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. researchgate.netyoutube.com This methodology is applicable to 5-bromofuran derivatives, enabling the synthesis of a variety of N-arylated furans. mit.edu The reaction typically employs a palladium catalyst with a specialized ligand and a strong base. chempedia.info

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond. youtube.com

Functionalization of the Furan Ring System

Beyond cross-coupling and substitution reactions, the furan ring can undergo other functionalization reactions. Furan itself is more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for substitution at the 2-position. pearson.com While the 5-position is blocked by bromine in the title compound, electrophilic attack at other positions could be possible under specific conditions. Additionally, various catalytic methods have been developed for the synthesis and functionalization of substituted furans, including C-H functionalization and cycloaddition reactions. researchgate.net

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Suzuki Coupling: The mechanism is well-established and proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. nobelprize.org The key steps are oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Nucleophilic Aromatic Substitution: The classical SNA mechanism involves the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). nih.gov However, recent studies suggest that concerted mechanisms may also be operative, particularly with highly activated substrates. nih.govnih.gov

Buchwald-Hartwig Amination: The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for the efficiency of the reaction, as it influences both the oxidative addition and reductive elimination steps. mit.edu

Mannich Reaction: While not directly involving the bromofuran moiety, the amino group of the title compound can participate in Mannich-type reactions. These reactions involve the aminoalkylation of a carbon acid via an iminium ion intermediate. plos.org Density functional theory (DFT) calculations have been used to gain insight into the mechanistic details of similar reactions. researchgate.net

Reaction Pathway Analysis

The most prominent reaction pathway for α-aminoketones like this compound is its participation in cyclocondensation reactions to form nitrogen-containing heterocycles. A classic example is the synthesis of substituted imidazoles or fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines.

Pathway: Synthesis of a Furan-Substituted Imidazole Derivative

A primary reaction pathway involves the condensation of this compound with a suitable aldehyde, followed by cyclization and oxidation. This can be illustrated by its reaction with an aldehyde (e.g., benzaldehyde) in the presence of an oxidizing agent.

The proposed mechanism proceeds through several key steps:

Imine Formation: The nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization (Nucleophilic Attack): The enolizable α-carbon to the ketone can be deprotonated, or the enol form can act as a nucleophile. This nucleophilic center then attacks the imine carbon, leading to the formation of a five-membered di-hydroimidazole ring. The furan and bromo-substituent are carried along in this transformation.

Aromatization: The dihydroimidazole (B8729859) intermediate undergoes oxidation to form the stable, aromatic imidazole ring. This step can be facilitated by an external oxidizing agent or, in some cases, by air oxidation.

This pathway is analogous to the well-established Hantzsch imidazole synthesis, adapted for an α-aminoketone precursor. The presence of the 5-bromofuran-2-yl group at the carbonyl carbon ultimately positions this bulky, electron-rich substituent on the resulting imidazole ring, influencing its electronic properties and potential for further functionalization.

Transition State Characterization

Characterizing the transition states (TS) is crucial for understanding the reaction mechanism and kinetics. While no specific experimental or computational data for the transition states in reactions of this compound are available, their structures can be inferred from general principles of organic reactions for the proposed pathway.

TS1 (Imine Formation): The initial attack of the amine on the carbonyl group involves a tetrahedral intermediate. The transition state leading to this intermediate would feature a partially formed N-C bond and a partially broken C=O π bond. The geometry around the carbonyl carbon would be transitioning from trigonal planar to tetrahedral.

TS2 (Cyclization): The rate-determining step is often the intramolecular cyclization. The transition state for this step would involve a highly organized, cyclic arrangement. For the nucleophilic attack of the enolized α-carbon onto the imine carbon, the transition state would feature the partial formation of the new C-C bond, with specific geometric constraints required to bring the reacting centers into proximity. The planarity of the furan ring and the developing imidazole ring would be distorted in this high-energy state.

TS3 (Aromatization): The transition state for the final oxidation step would depend on the specific oxidant used. Generally, it involves the abstraction of two hydrogen atoms. The transition state would show partially broken C-H bonds and the formation of the new π bonds that lead to the aromatic imidazole ring. This step is typically characterized by a lower activation energy due to the thermodynamic driving force of forming a stable aromatic system.

The bromine atom on the furan ring is not directly involved in the bond-forming or breaking steps of the core cyclization but exerts an electronic influence (inductive electron withdrawal) that can affect the stability of intermediates and transition states.

Kinetic Studies of Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. In the absence of specific experimental kinetic data for this compound, a qualitative and conceptual analysis can be presented based on analogous chemical systems. The rate of the transformation, such as the imidazole synthesis described above, would be dependent on several factors:

Concentration of Reactants: The reaction is expected to follow second-order kinetics, being first order with respect to both the α-aminoketone and the aldehyde.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with sufficient energy to overcome the activation barriers of the transition states.

Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. The formation of the initial imine intermediate and the subsequent cyclization involve changes in charge distribution. A protic solvent might stabilize charged intermediates and transition states, potentially accelerating the reaction.

Catalyst: The reaction is often catalyzed by acid or base. An acid catalyst would protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

The table below illustrates a conceptual framework for how different parameters might influence the reaction kinetics, based on established principles.

| Parameter | Condition 1 | Relative Rate (Conceptual) | Condition 2 | Relative Rate (Conceptual) | Rationale |

| Temperature | 25°C | 1x | 50°C | ~4x | Increased thermal energy helps overcome the activation energy barrier (Arrhenius equation). |

| Catalyst | No Catalyst | 1x | 0.1 M H⁺ | >10x | Acid catalysis increases the electrophilicity of the aldehyde carbonyl group, accelerating imine formation. |

| Aldehyde Substituent | Benzaldehyde | 1x | 4-Nitrobenzaldehyde | >1x | The electron-withdrawing nitro group makes the aldehyde carbonyl more electrophilic and susceptible to nucleophilic attack. |

| Solvent | Toluene (non-polar) | 1x | Ethanol (polar, protic) | >1x | A polar protic solvent can stabilize charged intermediates and transition states, particularly in the imine formation step. |

Note: The relative rates presented in this table are illustrative and conceptual to demonstrate kinetic principles. They are not based on experimental data for this compound.

Derivatization Strategies and Applications As a Versatile Building Block

Synthesis of Novel Heterocyclic Systems Incorporating the 5-Bromofuran-2-yl Moiety

The aminoketone functionality is a classical precursor for the synthesis of numerous heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds.

The synthesis of fused 1,2,4-triazole (B32235) systems, such as nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridines and related structures, can be achieved from α-aminoketones. A common strategy involves the initial reaction of the α-aminoketone with a suitable hydrazine-containing heterocycle. For instance, condensation with 2-hydrazinopyridine (B147025) would yield a hydrazone intermediate. Subsequent oxidative intramolecular cyclization, often mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ruthenium trichloride/oxone, facilitates the C-N bond formation to construct the fused triazole ring. organic-chemistry.orgresearchgate.netresearchgate.net This method provides a direct route to these biologically important scaffolds from readily available starting materials. rsc.org

The reaction proceeds efficiently with various substituted aldehydes and hydrazines, suggesting that 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one would be a suitable substrate for this transformation, leading to novel triazoles bearing the 5-bromofuran-2-yl moiety.

Table 1: Examples of Fused 1,2,4-Triazole Synthesis via Oxidative Cyclization

| Starting Aldehyde/Ketone | Hydrazine Component | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 2-Hydrazinopyridine | PhI(OAc)₂ | 3-(4-Methoxyphenyl)- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine | 88 |

| Benzaldehyde | 2-Hydrazinopyridine | NBS | 3-Phenyl- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine | 92 |

| 4-Nitrobenzaldehyde | 2-Hydrazinopyridine | RuCl₃/Oxone | 3-(4-Nitrophenyl)- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine | 85 |

| Acetophenone | 2-Hydrazinopyrazine | - (Condensation/Cyclization) | 8-Chloro-3-methyl-1-phenyl- nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyrazine | 75 |

Data in this table is illustrative of the general reaction scope and is based on analogous transformations.

The construction of a thiazole (B1198619) ring is a cornerstone of heterocyclic synthesis, with the Hantzsch thiazole synthesis being a primary method. nih.govbepls.comchemhelpasap.com The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. However, α-aminoketones can also be employed through a modification known as the Gabriel synthesis. nih.gov In this approach, the primary amine of this compound is first acylated to form an α-acylaminoketone. This intermediate then undergoes cyclizative dehydration with a thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to yield the corresponding substituted thiazole.

This two-step procedure allows for the introduction of various substituents at the 2-position of the thiazole ring, depending on the acylating agent used, while the 5-bromofuran-2-yl moiety would be positioned at the 4-position of the newly formed ring.

Table 2: Representative Thiazole Syntheses via Hantzsch and Related Methods

| Carbonyl Component | Thioamide/Thiourea | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| α-Bromoacetophenone | Thiourea | Ethanol, Reflux | 2-Amino-4-phenylthiazole | ~90 |

| Ethyl bromopyruvate | Thioacetamide | Ethanol, Reflux | Ethyl 2,4-dimethylthiazole-5-carboxylate | 85 |

| N-(2-Oxopropyl)acetamide (α-acylaminoketone) | P₂S₅ | Toluene, Reflux | 2,4,5-Trimethylthiazole | 70 |

| Chloroacetone | Thioacetamide | Methanol, Heat | 2,4-Dimethylthiazole | High |

Data in this table is illustrative of the general reaction scope and is based on analogous transformations.

Isoxazolines are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, and they serve as valuable intermediates in organic synthesis. nih.govwikipedia.org A plausible pathway to synthesize an isoxazoline (B3343090) derivative from this compound involves its conversion into an α,β-unsaturated ketone. This intermediate can then undergo a condensation-cyclization reaction with hydroxylamine (B1172632).

Alternatively, the ketone functionality can first be converted to its corresponding oxime by treatment with hydroxylamine hydrochloride. researchgate.net Subsequent intramolecular cyclization, potentially involving the amino group after suitable modification, or other tailored reaction sequences could lead to the formation of various nitrogen-containing heterocycles. The most common method for isoxazoline synthesis, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, highlights the importance of the α,β-unsaturated ketone intermediate. nih.govorganic-chemistry.org

Table 3: General Methods for Isoxazoline Synthesis

| Precursor 1 | Precursor 2 | Key Transformation | Product Type |

|---|---|---|---|

| α,β-Unsaturated Ketone | Hydroxylamine | Condensation/Cyclization | Δ²-Isoxazoline |

| Alkene | Nitrile Oxide | 1,3-Dipolar Cycloaddition | Δ²-Isoxazoline |

| Aldoxime | Alkene | Oxidative Cycloaddition | Δ²-Isoxazoline |

| β,γ-Unsaturated Ketoxime | Base (e.g., K₂CO₃) | Intramolecular oxa-Michael addition | Δ²-Isoxazoline |

This table outlines general, well-established synthetic routes to isoxazolines.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step with high atom economy. nih.govrsc.org The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.org

This compound is an exceptional substrate for such reactions as it contains two of the necessary components: a primary amine and a ketone. nih.gov In a one-pot reaction, this single molecule can react with a carboxylic acid and an isocyanide to rapidly generate a complex, highly functionalized product. This approach offers a significant increase in molecular complexity in a single synthetic operation, providing access to large libraries of diverse compounds for biological screening. researchgate.netbeilstein-journals.org

Table 4: Scope of the Ugi Four-Component Reaction (U-4CR)

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Solvent |

|---|---|---|---|---|

| Benzylamine | Acetone (B3395972) | Acetic Acid | tert-Butyl isocyanide | Methanol |

| Aniline | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Methanol |

| Ammonia (B1221849) | Cyclohexanone | Formic Acid | Benzyl isocyanide | DCM |

| L-Valine (bifunctional) | Isobutyraldehyde | (Self-contained) | tert-Butyl isocyanide | Methanol |

This table illustrates the versatility of the Ugi reaction with various components.

Role in Complex Molecule Synthesis and Diversification

Beyond its use in forming heterocyclic cores, this compound is a strategic starting point for building more elaborate molecules through sequential or combined synthetic operations.

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. A synthetic strategy could first involve the transformation of the α-aminoketone moiety into a desired heterocycle, as described in section 4.1. This step secures a stable, often biologically relevant core structure.

Subsequently, the bromine atom on the furan (B31954) ring can be utilized for further diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. rsc.orgmdpi.comnih.gov This late-stage functionalization allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino substituents, enabling fine-tuning of the molecule's steric and electronic properties for applications in drug discovery and materials science. nih.govsemanticscholar.org This sequential approach, combining heterocycle formation with cross-coupling, provides a powerful platform for generating libraries of complex and diverse molecules from a single, versatile building block. researchgate.net

Table 5: Common Cross-Coupling Reactions for Aryl/Heteroaryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Stille | Organotin compound (e.g., Ar-SnBu₃) | C-C | Pd(PPh₃)₄ |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tol)₃ |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos) |

This table summarizes key cross-coupling reactions applicable to the 5-bromofuran moiety.

Chemo- and Regioselective Derivatization

The presence of distinct functional groups in this compound allows for a high degree of control in its derivatization. The reactivity of each site can be modulated by carefully selecting reagents and reaction conditions, enabling chemo- and regioselective modifications.

The primary amine serves as a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and sulfonylation. For instance, treatment with acyl chlorides or anhydrides under basic conditions would yield the corresponding amides. The adjacent ketone functionality, however, introduces the possibility of intramolecular reactions and rearrangements, a common feature in the chemistry of α-amino ketones. rsc.org The relative reactivity of the amino group versus the ketone can be tuned. For example, reductive amination can occur at the ketone in the presence of a suitable reducing agent, while protecting the amino group allows for selective reactions at the carbonyl.

The interplay between the different functional groups is a key aspect of the chemo- and regioselectivity. For example, the formation of imines or enamines through the reaction of the amino group and the ketone is a possibility under specific pH conditions. oxfordsciencetrove.comresearchgate.netlibretexts.org This dynamic equilibrium can be exploited to direct the reactivity of the molecule.

Table 1: Potential Chemo- and Regioselective Reactions of this compound

| Reactive Site | Reagent/Condition | Potential Product | Reaction Type |

| Amino Group | Acyl chloride, base | N-acylated derivative | Acylation |

| Amino Group | Alkyl halide | N-alkylated derivative | Alkylation |

| Ketone Group | NaBH₄ | Amino alcohol | Reduction |

| Ketone Group | Primary amine, acid catalyst | Imine derivative | Condensation |

| 5-Bromo Group | Aryl boronic acid, Pd catalyst | 5-Aryl-furan derivative | Suzuki Coupling |

| Furan Ring (4-position) | Nitrating agent | 4-Nitro-furan derivative | Electrophilic Aromatic Substitution |

Integration into Macrocyclic and Polymeric Structures

The multifunctional nature of this compound makes it an attractive monomer for the synthesis of macrocycles and polymers. Furan-containing polymers are of significant interest due to their derivation from renewable resources and their unique material properties. core.ac.ukrsc.orgresearchgate.net

One potential strategy for polymerization involves leveraging the amino and ketone functionalities. For example, polycondensation reactions with dicarboxylic acids or their derivatives could lead to the formation of polyamides or polyimines. The furan moiety would be incorporated into the polymer backbone, influencing its thermal and mechanical properties. Acyclic diene metathesis (ADMET) polymerization is another viable route if the monomer is first modified to introduce terminal alkene functionalities. nih.gov

The synthesis of macrocycles containing furan units has been an area of active research. nih.govresearchgate.netnih.govrsc.org The subject compound could serve as a precursor to such structures. For instance, intramolecular cyclization reactions, potentially after modification of the amino or bromo groups, could yield novel macrocyclic systems. The formation of Schiff base macrocycles through condensation with dialdehydes is a plausible approach. researchgate.net Alternatively, intermolecular reactions between two molecules of a suitably derivatized this compound could lead to dimeric macrocycles.

The bromine atom on the furan ring provides a handle for post-polymerization or post-macrocyclization modification, allowing for the fine-tuning of the properties of the resulting material.

Table 2: Potential Macrocyclic and Polymeric Structures from this compound

| Structure Type | Synthetic Strategy | Linkage Type | Potential Properties |

| Polyamide | Polycondensation with a dicarboxylic acid | Amide bond | Thermally stable, potentially biodegradable |

| Polyimine | Polycondensation with a dialdehyde | Imine bond | Photoactive, potentially conductive |

| Macrocycle | Intramolecular cyclization | Various (e.g., amide, ether) | Host-guest chemistry, ion-binding |

| Macrocycle | Dimerization of a derivatized monomer | Various (e.g., C-C bond via coupling) | Complexing agent, sensor |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals in 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring and the ethanone (B97240) side chain. The furan protons (H-3 and H-4) are anticipated to appear as doublets due to mutual coupling. Based on data from analogous compounds like N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the chemical shifts for H-3 and H-4 are predicted to be around δ 7.32 and δ 6.84 ppm, respectively. preprints.org The methylene (B1212753) protons (-CH₂-) of the ethanone unit would likely appear as a singlet, while the amine protons (-NH₂) may present as a broad singlet. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon, the carbons of the furan ring, and the methylene carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~153 |

| C3 | ~7.32 (d) | ~122 |

| C4 | ~6.84 (d) | ~115 |

| C5 | - | ~125 |

| C6 (C=O) | - | ~189 |

| C7 (CH₂) | ~4.50 (s) | ~45 |

| NH₂ | ~2.0 (br s) | - |

2D NMR Techniques: To confirm these assignments and establish connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the furan protons H-3 and H-4, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for C-3, C-4, and the methylene C-7 by correlating them with their respective proton signals (H-3, H-4, and H-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would include the methylene protons (H-7) to the carbonyl carbon (C-6) and the furan carbons (C-2 and C-3), as well as correlations from the furan protons (H-3, H-4) to other ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing insights into the molecule's conformation. For a small molecule like this, NOESY can help confirm through-space proximities, such as between the methylene protons and the furan proton at the 3-position.

Predicted 2D NMR Correlations

| Experiment | Proton | Correlated Nucleus |

| COSY | H-3 | H-4 |

| H-4 | H-3 | |

| HSQC | H-3 | C-3 |

| H-4 | C-4 | |

| H-7 (CH₂) | C-7 | |

| HMBC | H-3 | C-2, C-4, C-5 |

| H-4 | C-2, C-3, C-5 | |

| H-7 (CH₂) | C-2, C-6 |

In cases of signal overlap or ambiguity, isotopic labeling can be a definitive tool for assignment confirmation. While no specific isotopic labeling studies have been reported for this compound, the methodology is standard. For instance, synthesizing the compound using a ¹⁵N-labeled amine source would allow for ¹H-¹⁵N HSQC experiments. This would unambiguously identify any signals related to the amino group, including the N-H protons and the carbon to which it is attached (via ¹H-¹⁵N HMBC). Similarly, synthesis with a ¹³C-labeled carbonyl precursor would enhance the C=O signal in the ¹³C NMR spectrum, confirming its chemical shift.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₆H₆BrNO₂. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data

| Formula | Species | Calculated Exact Mass |

| C₆H₆BrNO₂ | [M+H]⁺ | 203.9655 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that can confirm the structure of the molecule. The fragmentation of protonated this compound would be expected to follow predictable pathways for aminoketones. miamioh.edulibretexts.org

Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the carbonyl group and the furan ring could break, leading to the formation of a bromofuroyl cation.

Loss of small molecules: The protonated molecular ion could lose stable neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O). nih.gov

Cleavage adjacent to the amine: The C-C bond alpha to the nitrogen atom is a common site of cleavage in amines. libretexts.org

Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 203.97 | [C₅H₂BrO-CO]⁺ | 174.93 | CH₂NH₂ |

| 203.97 | [M+H - NH₃]⁺ | 186.94 | NH₃ |

| 203.97 | [CH₂=NH₂]⁺ | 30.03 | C₆H₄BrNO |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound, as each group has characteristic absorption frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the primary amine, the ketone carbonyl, and the bromofuran ring. Based on data from similar furan derivatives, the carbonyl (C=O) stretching vibration is expected to appear as a strong band in the region of 1680-1690 cm⁻¹. preprints.org The N-H stretching vibrations of the primary amine would typically be observed as one or two bands in the 3200-3400 cm⁻¹ region. Vibrations associated with the furan ring, such as C-H, C=C, and C-O-C stretching, would also be present. researchgate.netglobalresearchonline.net

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3400 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Ketone (C=O) | Stretch | 1680 - 1690 |

| Furan (C=C) | Stretch | 1500 - 1600 |

| Furan (C-O-C) | Asymmetric Stretch | 1250 - 1280 |

| Bromoalkane (C-Br) | Stretch | 500 - 600 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, ketone, and bromofuran components.

The primary amine (-NH₂) group typically shows two sharp absorption bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration of the ketone is one of the most intense signals in an IR spectrum, generally appearing in the 1750-1650 cm⁻¹ range. libretexts.org For this specific molecule, conjugation with the furan ring is expected to shift this peak to a lower wavenumber, likely between 1685-1666 cm⁻¹. vscht.czwpmucdn.com

Vibrations associated with the furan ring will also be present. The C-H stretching of the aromatic furan ring typically appears between 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the furan ring will produce bands in the 1650-1550 cm⁻¹ region. Furthermore, the C-Br stretching vibration is expected in the fingerprint region, typically at lower wavenumbers (below 1000 cm⁻¹), which can sometimes be difficult to assign definitively. Far-infrared spectroscopy may reveal a more distinct peak for the brominated compound. jasco-global.com

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine | Medium, Sharp (two bands) |

| 3100 - 3000 | =C-H Stretch | Furan Ring | Medium to Weak |

| 1685 - 1666 | C=O Stretch (Conjugated) | α,β-Unsaturated Ketone | Strong, Sharp |

| 1650 - 1550 | C=C Stretch | Furan Ring | Medium |

| 1585 - 1520 | N-H Bend | Primary Amine | Medium |

| 1414 - 1033 | C-C Stretch | Furan Ring | Medium |

This interactive table summarizes the expected characteristic infrared absorption bands.

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide a unique spectral fingerprint, useful for identification and structural analysis. s-a-s.org

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3100 - 3000 | =C-H Stretch | Furan Ring | Medium |

| 1685 - 1666 | C=O Stretch | Ketone | Weak |

| 1600 - 1500 | Ring Stretching | Furan Ring | Strong |

| 1200 - 1000 | Ring Breathing | Furan Ring | Strong |

This interactive table outlines the expected prominent Raman shifts for the key molecular vibrations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.

While specific crystallographic data for the target compound is not publicly available, analysis of closely related structures, such as 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) and its oxime derivative, provides significant insight into the expected results. researchgate.netresearchgate.net The analysis would involve mounting a single crystal of the compound on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic structure is determined.

The data obtained would reveal the planarity of the furan ring and the conformation of the aminoethanone side chain. Furthermore, it would elucidate the supramolecular architecture, showing how individual molecules pack in the crystal lattice through intermolecular forces like hydrogen bonding (between the amine and ketone groups of adjacent molecules) and potential π–π stacking interactions involving the furan rings. researchgate.net

Table 3: Hypothetical X-ray Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 5-10 |

| b (Å) | 9-15 |

| c (Å) | 17-22 |

| β (°) | 90-100 (for monoclinic) |

| Volume (ų) | 900-1800 |

This interactive table presents hypothetical crystallographic parameters based on structurally similar compounds.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be highly suitable for this compound. vcu.edu In this mode, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.

The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of an acid modifier like formic acid to ensure the amino group is protonated, leading to sharper peaks and better reproducibility. sielc.comsielc.com Detection can be achieved using a UV-Vis or photodiode array (PDA) detector, as the furan ring and carbonyl group are chromophores that absorb UV light. By analyzing the chromatogram, the purity can be determined by the relative area of the main peak corresponding to the compound.

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic (e.g., 50:50 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

This interactive table details a typical set of conditions for the HPLC analysis of the target compound.

Gas Chromatography (GC) and Thin Layer Chromatography (TLC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While the target molecule has a relatively high molecular weight and polarity, GC analysis is feasible, likely requiring high temperatures. The method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (such as an HP-5MS). mdpi.comresearchgate.net Separation is based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer (MS) is an ideal detector, providing both quantification and structural information.

Table 5: Potential Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min |

This interactive table outlines potential parameters for a GC-MS method.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring reaction progress and assessing fraction purity during isolation. nih.govlibretexts.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase. amrita.edu A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, would be used to develop the plate. Visualization of the separated spots can be achieved under UV light (due to the UV-active furan ring) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.net The retention factor (Rf) value is a key parameter used for identification.

Table 6: Typical Thin Layer Chromatography Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Application | Spotted via capillary tube |

| Development | Ascending in a closed chamber |

This interactive table summarizes typical conditions for TLC analysis.

Theoretical and Computational Chemistry Studies of 2 Amino 1 5 Bromofuran 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. However, specific studies on 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one are absent.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

There are no published studies that have employed Density Functional Theory (DFT) to investigate the electronic structure, reactivity descriptors (such as HOMO-LUMO gap, chemical potential, and hardness), or to predict the reactive sites of this compound. Such calculations would provide valuable insights into its kinetic stability and potential reaction pathways.

Ab Initio Calculations for Molecular Properties

Similarly, the application of high-level ab initio methods to calculate the precise molecular properties of this compound, including its optimized geometry, dipole moment, and polarizability, has not been reported.

Conformational Analysis and Stereochemical Prediction

A comprehensive conformational analysis to identify the most stable conformers of this compound and to predict its stereochemical preferences is not available in the current body of scientific literature. This type of study is crucial for understanding its three-dimensional structure, which influences its biological activity and physical properties.

Computational Studies of Reaction Mechanisms and Transition States

There is a lack of computational research into the potential reaction mechanisms involving this compound. Investigations into transition states, activation energies, and reaction thermodynamics for its synthesis or degradation are currently unpublished.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations, which are instrumental in exploring the conformational space and dynamic behavior of molecules in different environments, have not been reported for this compound. MD simulations could provide a deeper understanding of its flexibility and intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

No computational studies have been published that predict the spectroscopic parameters of this compound. Such research would involve calculating its expected NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which would be invaluable for its experimental characterization.

Future Research Directions and Unexplored Avenues for 2 Amino 1 5 Bromofuran 2 Yl Ethan 1 One

Development of Green Chemistry Approaches for Synthesis

The chemical industry is undergoing a paradigm shift, moving from petroleum-based feedstocks to renewable resources like biomass. rsc.org Furan (B31954) derivatives, often referred to as furan platform chemicals (FPCs), are at the forefront of this transition. rsc.org Future research should prioritize the development of green and sustainable synthetic routes to 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Key areas for investigation include:

Bio-based Starting Materials: Research should focus on utilizing platform chemicals derived from the dehydration of C5 and C6 sugars, such as furfural and 5-hydroxymethylfurfural (HMF), as precursors. frontiersin.org This aligns with the principles of green chemistry by utilizing renewable feedstocks.

Eco-Friendly Solvents and Catalysts: The development of synthetic protocols that employ water, supercritical fluids, or biodegradable solvents would significantly reduce the environmental impact. Furthermore, exploring the use of heterogeneous catalysts, ionic liquids, and zeolites could lead to more sustainable and efficient processes for the synthesis and transformation of furan derivatives. frontiersin.org

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. This includes exploring one-pot or tandem reaction sequences that minimize intermediate isolation and purification steps. researchgate.net

| Green Chemistry Principle | Application to Synthesis of this compound |

| Use of Renewable Feedstocks | Synthesis starting from biomass-derived furfural or HMF. frontiersin.orgrsc.org |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. frontiersin.org |

| Catalysis | Utilizing heterogeneous, recyclable catalysts like zeolites or polyoxometalates. frontiersin.org |

| Atom Economy | Designing synthetic pathways with high atom efficiency, such as multicomponent reactions. |

| Energy Efficiency | Exploring microwave-assisted or ambient temperature reactions to reduce energy consumption. |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—a furan ring, a bromine atom, an amine, and a ketone—offer multiple sites for catalytic modification. Future research should explore novel catalytic transformations to diversify the molecular architecture and access new chemical space.

Potential avenues include:

Cross-Coupling Reactions: The bromine atom on the furan ring is an ideal handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Direct functionalization of the C-H bonds on the furan ring represents a highly atom-economical approach to introduce further substituents, avoiding the need for pre-functionalized starting materials.

Asymmetric Catalysis: The ketone and amine functionalities are amenable to asymmetric transformations. For instance, asymmetric reduction of the ketone would yield chiral amino alcohols, which are valuable building blocks in medicinal chemistry. Similarly, catalytic asymmetric amination reactions could be explored.

Ring-Opening and Rearrangement: Furan rings can undergo acid-catalyzed ring-opening reactions, potentially leading to the formation of linear, highly functionalized products. acs.orgrsc.org Investigating the catalytic conditions that control this reactivity could yield valuable synthetic intermediates.

Advanced Materials Science Applications

Furan-based polymers, particularly polyethylene 2,5-furandicarboxylate (PEF), are emerging as promising bio-based alternatives to petroleum-derived plastics like PET. nih.gov The unique structure of this compound suggests its potential as a monomer or functional additive in advanced materials.

Future research could focus on:

Polymer Synthesis: Investigating the polymerization of this compound, or its derivatives, could lead to novel polyesters, polyamides, or polyurethanes with unique properties. The presence of the bromine atom could be used for post-polymerization modification or to impart flame-retardant properties.

Organic Electronics: Conjugated materials containing furan rings are being explored for applications in organic electronics. ntu.edu.sg Derivatives of this compound could be synthesized and evaluated for their electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Coatings and Nanoparticles: The furan moiety can participate in Diels-Alder reactions, offering a "clickable" functionality for surface modification. tandfonline.com This could be exploited to graft the molecule onto surfaces or nanoparticles, creating functional materials for various applications, including biomedical imaging or drug delivery. tandfonline.com

| Potential Application Area | Relevant Functional Group(s) | Research Goal |

| Bio-based Polymers | Furan ring, Amino group, Ketone (after reduction to alcohol) | Synthesis of novel polyesters or polyamides with enhanced thermal or barrier properties. nih.govresearchgate.net |

| Organic Electronics | Furan ring (for conjugation) | Development of new semiconducting materials for electronic devices. ntu.edu.sg |

| Functional Materials | Furan ring (for Diels-Alder), Bromine (for cross-coupling) | Creation of "clickable" surfaces, functionalized nanoparticles, or flame-retardant materials. tandfonline.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. springerprofessional.debohrium.com The synthesis of heterocyclic compounds, a class to which furans belong, has been shown to benefit greatly from this technology. mdpi.comuc.ptdurham.ac.uk

Future work should aim to:

Develop Continuous Flow Syntheses: Translate the synthesis of this compound and its derivatives to continuous flow platforms. This would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate rapid optimization of reaction conditions. durham.ac.uk